molecular formula C21H24N4O4S B2684408 4-(diethylsulfamoyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide CAS No. 946235-19-4

4-(diethylsulfamoyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide

Cat. No.: B2684408
CAS No.: 946235-19-4
M. Wt: 428.51
InChI Key: YHBWZTPGPDGICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(diethylsulfamoyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Binding with Bovine Serum Albumin

Research has demonstrated the synthesis and investigation of fluorescence binding of certain derivatives with bovine serum albumin (BSA). Compounds such as (E)-4-(3-oxo-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)phenyl-acetate and others were synthesized and their interactions with BSA were studied through fluorescence and UV–vis spectral studies. These interactions offer insights into the binding dynamics and potential therapeutic applications related to protein interactions (Meng et al., 2012).

Nonaqueous Capillary Electrophoresis

A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the chemical's utility in analytical chemistry for quality control and the separation of complex mixtures. This highlights its relevance in pharmaceutical analysis and the development of analytical methodologies (Ye et al., 2012).

Inhibition of Carbonic Anhydrases

Aromatic sulfonamide inhibitors, including compounds with similar structural motifs, have been assayed as inhibitors of carbonic anhydrase isoenzymes. These studies contribute to our understanding of sulfonamide derivatives as potential therapeutic agents, offering a pathway for the design of inhibitors targeting specific isoenzymes involved in various diseases (Supuran et al., 2013).

Histone Deacetylase Inhibition

The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a derivative within a similar chemical space, shows selective inhibition of histone deacetylases, an important target for cancer therapy. This underscores the chemical's potential in the development of new anticancer drugs (Zhou et al., 2008).

Mechanism of Action

The compound also contains a diethylsulfamoyl group. Sulfonamides, which are derivatives of sulfamic acid, are known to have antibacterial properties. They work by inhibiting the synthesis of folic acid in bacteria, which is necessary for the synthesis of nucleic acids and the metabolism of amino acids .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-5-24(6-2)30(28,29)17-10-8-16(9-11-17)20(26)23-19-15(4)22-18-12-7-14(3)13-25(18)21(19)27/h7-13H,5-6H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBWZTPGPDGICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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